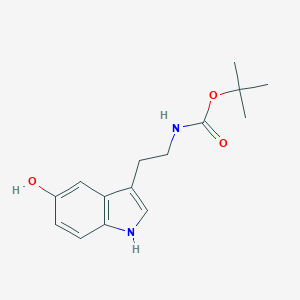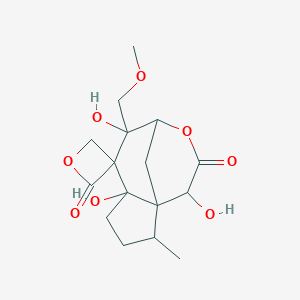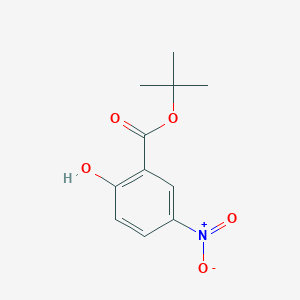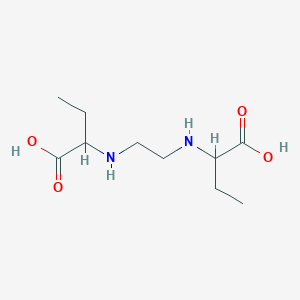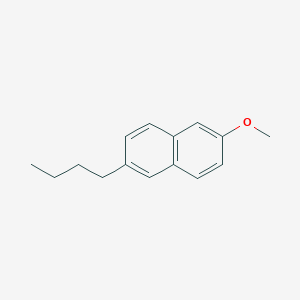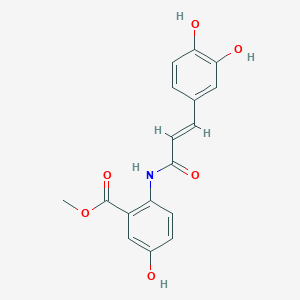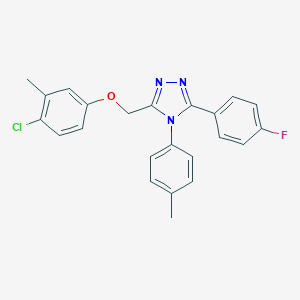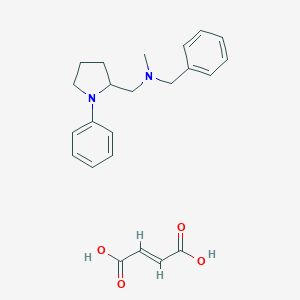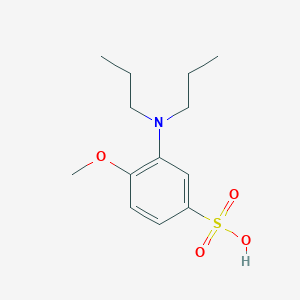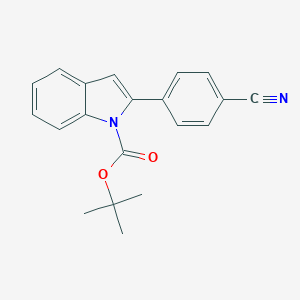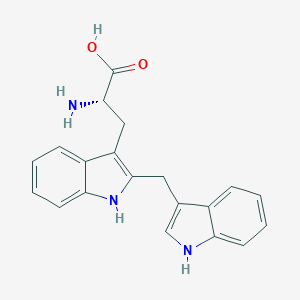
2-(3-Indolylmethyl)-L-tryptophan
Overview
Description
2-(3-Indolylmethyl)-L-tryptophan is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs
Mechanism of Action
Target of Action
2-(3-Indolylmethyl)-L-tryptophan, a derivative of indole, is believed to interact with several targets in the body. Indole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
Indole derivatives are known to reduce oxidative stress, impede dna synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines . These actions suggest that this compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives, including this compound, are thought to affect several biochemical pathways. For instance, they are involved in the regulation of apoptosis and cell cycle progression, as well as cell proliferation
Pharmacokinetics
For example, a single 100-mg dose of DIM resulted in a mean maximum plasma concentration (Cmax) of 32 ng/mL and a mean area under the curve (AUC) of 128 h ng/mL . These properties can impact the bioavailability of the compound and its therapeutic potential.
Result of Action
Indole derivatives are known to have various biological activities, including anticancer and antioxidant effects . These effects suggest that this compound may have similar impacts on cellular function.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other compounds, pH levels, and temperature . .
Biochemical Analysis
Biochemical Properties
2-(3-Indolylmethyl)-L-tryptophan plays a significant role in biochemical reactions. It is involved in the biosynthesis of indole glucosinolates, which are derived from tryptophan . The enzymes CYP79B2 and CYP79B3 convert tryptophan to indole-3-acetaldoxime (IAOx), which is the common precursor of auxin, camalexin, and indolic glucosinolates . The cytochrome P450, CYP83B1, controls the flux of IAOx to the indolic glucosinolate pathway .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the biosynthesis of indole glucosinolates. These compounds have been shown to have chemopreventive effects against the development of both spontaneous and chemically-induced tumors in various organisms . They reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit the proinflammatory cytokines and chemokines from reducing induced liver injuries .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to IAOx by the enzymes CYP79B2 and CYP79B3 . This IAOx is then directed to the indolic glucosinolate pathway by CYP83B1 . The resulting indolic glucosinolates can react with various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, in the seed germination process of certain plants, the total glucosinolate content decreases initially and then increases . The content of indole glucosinolates, which this compound contributes to, increases rapidly in the first week after germination .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study of the chemopreventive agent 3,3’-diindolylmethane (DIM), a derivative of indole glucosinolates, it was found that DIM was well tolerated at single doses of up to 200 mg . At a 300 mg dose, some subjects reported mild nausea and headache .
Metabolic Pathways
This compound is involved in the metabolic pathway of indole glucosinolate biosynthesis . This pathway involves the conversion of tryptophan to IAOx, which is then directed to the indolic glucosinolate pathway .
Subcellular Localization
The subcellular localization of this compound is not well known. Given its role in the biosynthesis of indole glucosinolates, it is likely to be found in the cytoplasm where these biosynthetic reactions occur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Indolylmethyl)-L-tryptophan typically involves the use of indole derivatives as starting materials. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the use of methanesulfonic acid under reflux conditions in methanol to produce tricyclic indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Indolylmethyl)-L-tryptophan can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indole-3-carboxylic acid, while reduction may produce indole-3-methanol.
Scientific Research Applications
2-(3-Indolylmethyl)-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Used in the production of pharmaceuticals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
3,3’-Diindolylmethane: A metabolite of indole-3-carbinol with potential therapeutic applications.
Uniqueness
2-(3-Indolylmethyl)-L-tryptophan is unique due to its specific structure and the range of biological activities it exhibits. Its ability to modulate multiple molecular targets and pathways makes it a valuable compound for research in various fields.
Properties
IUPAC Name |
(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZFOWZVRUMXDQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149724-31-2 | |
| Record name | (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: L-tryptophan is an essential amino acid used in various applications, including dietary supplements and pharmaceuticals. The presence of contaminants, even in trace amounts, can significantly impact the safety and efficacy of these products [, , ]. Therefore, understanding the formation, occurrence, and potential risks associated with contaminants like 2-(3-Indolylmethyl)-L-tryptophan is crucial for ensuring product quality and consumer safety. This research helps to develop robust analytical methods for detecting and quantifying these contaminants, which is essential for regulatory compliance and risk mitigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


